![molecular formula C13H14O2 B14608340 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one CAS No. 57786-79-5](/img/structure/B14608340.png)
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is an organic compound with the molecular formula C12H12O2 It is a derivative of oxolan-2-one, featuring a methyl group and a methylphenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable phosphonium ylide and an appropriate aldehyde or ketone under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying mechanisms of action in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methyl-3-methylidene-oxolan-2-one: A closely related compound with a similar structure but lacking the methylphenylmethylidene group.
γ-Methyl-α-methylene-γ-butyrolactone: Another related compound with a different substitution pattern on the oxolan-2-one ring.
Uniqueness
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
57786-79-5 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
5-methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O2/c1-9-5-3-4-6-11(9)8-12-7-10(2)15-13(12)14/h3-6,8,10H,7H2,1-2H3 |
InChIキー |
ZVRMUBZQFNHMPO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC2=CC=CC=C2C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



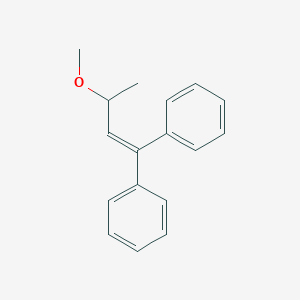

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
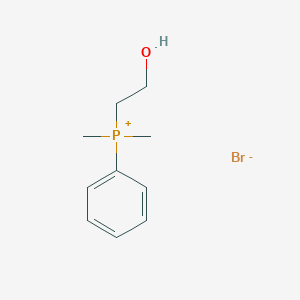
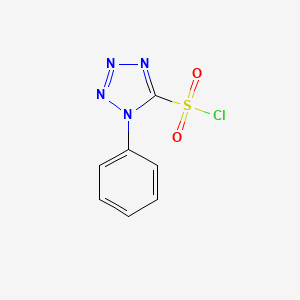
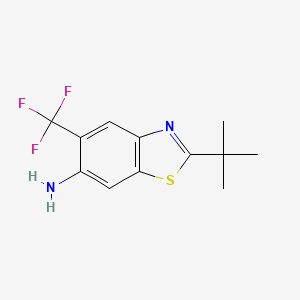
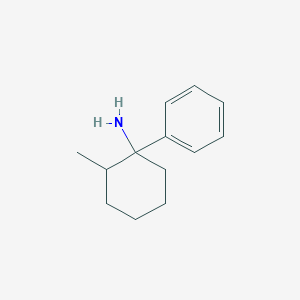
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
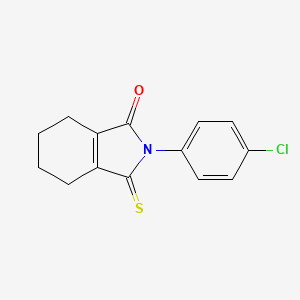
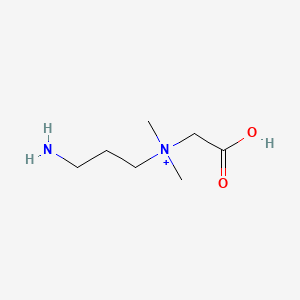
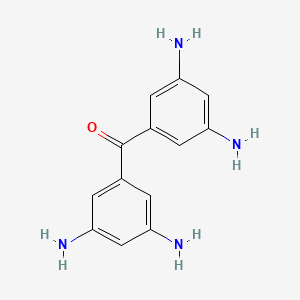
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
